2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one
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Overview
Description
2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one involves multiple steps, including the formation of the cyclopenta[c]pyrrole ring and the introduction of the fluorophenoxy group. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures.
Chemical Reactions Analysis
2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, which may be harnessed for therapeutic or industrial applications.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one stands out due to its unique structural features and potential applications. Similar compounds include:
- 1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethanone
- 2-(2-Fluorophenoxy)ethanone
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct properties and applications.
Properties
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c16-13-6-1-2-7-14(13)19-10-15(18)17-8-11-4-3-5-12(11)9-17/h1-2,6-7,11-12H,3-5,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVYVTZJVGFUFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C(=O)COC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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